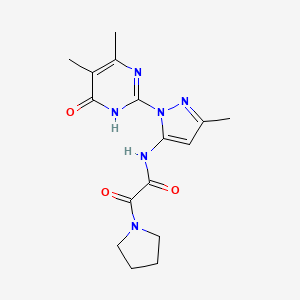

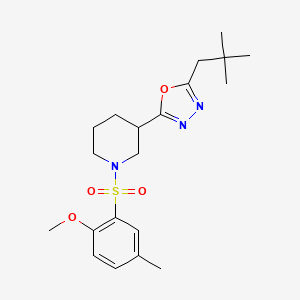

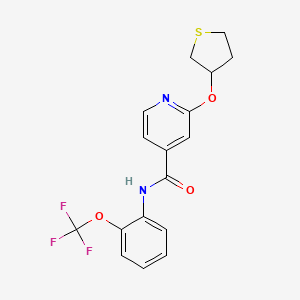

![molecular formula C19H18Cl2F3N3O B2892759 2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide CAS No. 2059279-27-3](/img/structure/B2892759.png)

2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves intricate steps, including chlorination, piperidine ring formation, and amide coupling. Notably, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine serves as an intermediate, which can be chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the desired product .

科学的研究の応用

Synthesis and Structural Study

The compound has been utilized in the synthesis and structural study of tropane benzamides, providing insights into the molecular structures through methods like 1 H-NMR and 13 C-NMR. This emphasizes its role in the detailed analysis of molecular configurations and interactions (Gálvez et al., 1990).

Protein Kinase Inhibition

It has been applied in the development of protein kinase inhibitors. For example, compounds like CTx-0152960 and its analogues were prepared using methodologies involving this compound, demonstrating its relevance in the creation of novel therapeutic agents (Russell et al., 2015).

Glycine Transporter Type-2 Inhibition

This compound has contributed to the discovery of phenoxymethylbenzamide derivatives as Glycine Transporter Type-2 inhibitors. This showcases its significance in neurological research and potential applications in treating conditions like neuropathic pain (Takahashi et al., 2014).

Synthesis of Pyridines and Piperidines

It has been used in the synthesis of various pyridines and piperidines, demonstrating its versatility in creating a wide range of chemically significant compounds. These syntheses are crucial for the development of new drugs and materials (Lemire et al., 2004).

Corrosion Inhibition Studies

The compound plays a role in corrosion inhibition studies. Piperidine derivatives, including those related to this compound, have been investigated for their efficacy in protecting metals like iron from corrosion, underscoring its importance in materials science (Kaya et al., 2016).

作用機序

Target of Action

Similar compounds have been known to target receptor tyrosine kinases , and proteins in the cytoskeleton of certain organisms . The role of these targets is crucial in cellular signaling and maintaining the structure of the cell.

Mode of Action

It’s suggested that similar compounds may work by inhibiting multiple receptor tyrosine kinases , or affecting spectrin-like proteins in the cytoskeleton .

Biochemical Pathways

Similar compounds have been known to affect the pi3k pathway , which plays a key role in cell cycle regulation and growth.

Result of Action

Similar compounds have been known to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

特性

IUPAC Name |

2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2F3N3O/c1-26(18(28)14-4-2-3-5-15(14)20)13-6-8-27(9-7-13)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDXTAHCBQTNMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

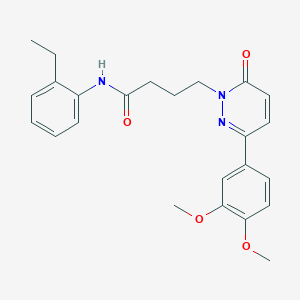

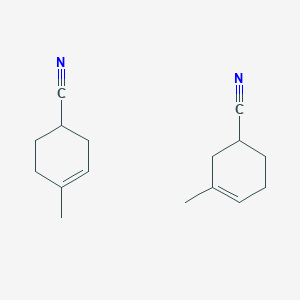

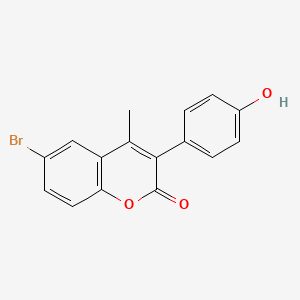

![5-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2892688.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)